2-Amino-1,4-dimethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
2-Amino-1,4-dimethyl-5-phenyl-1H-pyrazol-3(2H)-one is a heterocyclic compound that belongs to the pyrazolone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,4-dimethyl-5-phenyl-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. Common synthetic routes include:
Cyclization of Phenylhydrazine with Acetylacetone: This reaction is carried out under acidic or basic conditions to form the pyrazolone ring.
Condensation of Phenylhydrazine with Ethyl Acetoacetate: This method involves refluxing the reactants in ethanol, followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using the above synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,4-dimethyl-5-phenyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrazolone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-Amino-1,4-dimethyl-5-phenyl-1H-pyrazol-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing anti-inflammatory, analgesic, and antipyretic drugs.
Biological Studies: Investigated for its potential antimicrobial and anticancer activities.
Industrial Applications: Utilized in the synthesis of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1,4-dimethyl-5-phenyl-1H-pyrazol-3(2H)-one involves interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase.
Receptor Binding: It may bind to specific receptors, modulating biological responses.
Comparison with Similar Compounds
Similar Compounds
4-Aminoantipyrine: Another pyrazolone derivative with analgesic and antipyretic properties.
Phenylbutazone: Known for its anti-inflammatory effects.
Metamizole: Used as a pain reliever and fever reducer.
Uniqueness
2-Amino-1,4-dimethyl-5-phenyl-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrazolone derivatives.
Properties
CAS No. |
39513-02-5 |
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Molecular Formula |
C11H13N3O |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-amino-1,4-dimethyl-5-phenylpyrazol-3-one |
InChI |
InChI=1S/C11H13N3O/c1-8-10(9-6-4-3-5-7-9)13(2)14(12)11(8)15/h3-7H,12H2,1-2H3 |
InChI Key |
VGMDDZMTMSQDNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N(C1=O)N)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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